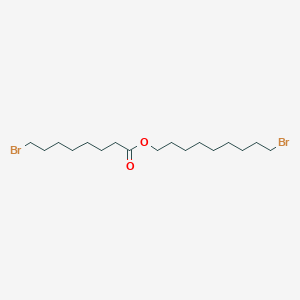
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central acenaphthylene core with four methoxyphenyl groups attached, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- typically involves multicomponent reactions. One common method includes the reaction of acenaphthylene with 4-methoxyphenyl derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions may produce various substituted acenaphthylenes .
Wissenschaftliche Forschungsanwendungen
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetrakis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthylene, 1,1,2,2-tetrakis(4-chlorophenyl)-1,2-dihydro-: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl-: Lacks the methoxy groups, making it less reactive in certain chemical reactions
Uniqueness
The methoxy groups can participate in additional chemical reactions, making this compound more versatile compared to its analogs .
Eigenschaften
CAS-Nummer |
673458-29-2 |
|---|---|
Molekularformel |
C40H34O4 |
Molekulargewicht |
578.7 g/mol |
IUPAC-Name |
1,1,2,2-tetrakis(4-methoxyphenyl)acenaphthylene |
InChI |
InChI=1S/C40H34O4/c1-41-32-19-11-28(12-20-32)39(29-13-21-33(42-2)22-14-29)36-9-5-7-27-8-6-10-37(38(27)36)40(39,30-15-23-34(43-3)24-16-30)31-17-25-35(44-4)26-18-31/h5-26H,1-4H3 |
InChI-Schlüssel |
IKZMMYVLFULEDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


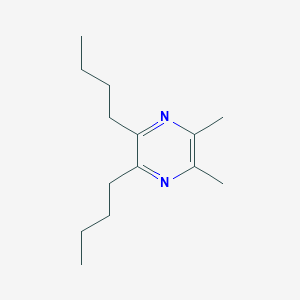
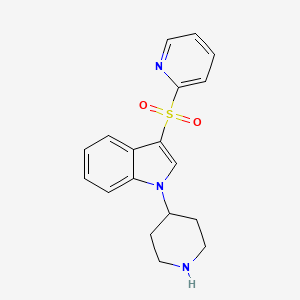
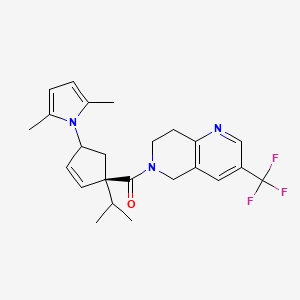
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
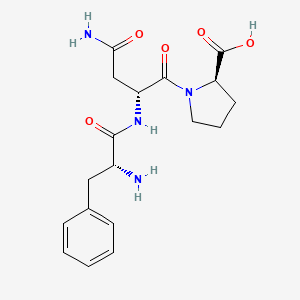
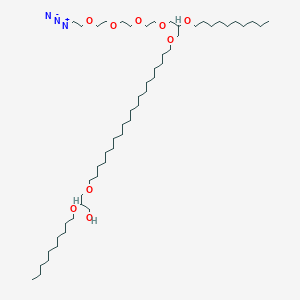
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
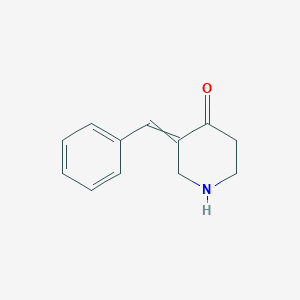
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)
